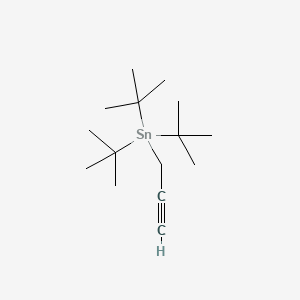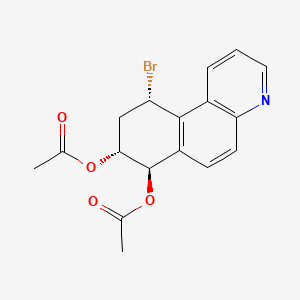
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate is a complex organic compound that belongs to the class of benzoquinolines This compound is characterized by its unique structural features, including an acetyloxy group, a bromine atom, and a tetrahydrobenzoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate typically involves multi-step organic reactions. The process may start with the preparation of the benzoquinoline core, followed by the introduction of the acetyloxy and bromine groups. Common reagents used in these reactions include acetic anhydride, bromine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized benzoquinolines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mécanisme D'action
The mechanism of action of ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ((7R,8R,10S)-7-Acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo(f)quinolin-8-yl) acetate include other benzoquinoline derivatives with different substituents. Examples include:
- 7-Acetyloxy-10-chloro-7,8,9,10-tetrahydrobenzo(f)quinoline
- 7-Acetyloxy-10-fluoro-7,8,9,10-tetrahydrobenzo(f)quinoline
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of the bromine atom and the acetyloxy group, along with the tetrahydrobenzoquinoline core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
103667-11-4 |
|---|---|
Formule moléculaire |
C17H16BrNO4 |
Poids moléculaire |
378.2 g/mol |
Nom IUPAC |
[(7R,8R,10S)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate |
InChI |
InChI=1S/C17H16BrNO4/c1-9(20)22-15-8-13(18)16-11-4-3-7-19-14(11)6-5-12(16)17(15)23-10(2)21/h3-7,13,15,17H,8H2,1-2H3/t13-,15+,17+/m0/s1 |
Clé InChI |
PTWXSERZABATHB-YSVLISHTSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@@H](C2=C([C@H]1OC(=O)C)C=CC3=C2C=CC=N3)Br |
SMILES canonique |
CC(=O)OC1CC(C2=C(C1OC(=O)C)C=CC3=C2C=CC=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


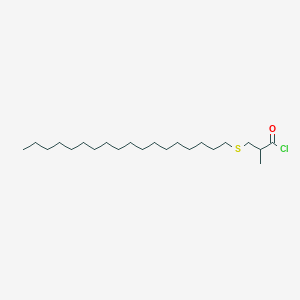
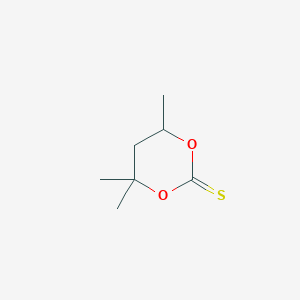

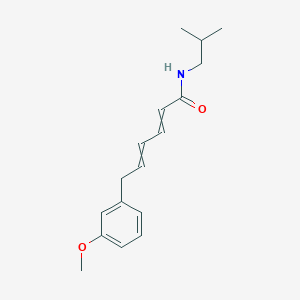
![6-Ethylspiro[2.5]octane](/img/structure/B14331355.png)
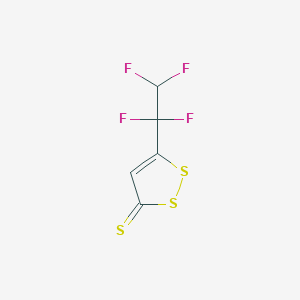
![Trichloro[2-(4-nitrophenyl)ethyl]silane](/img/structure/B14331362.png)
![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)
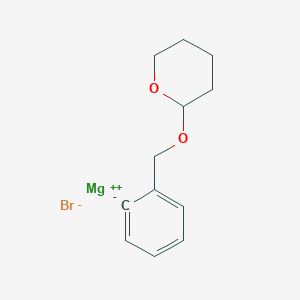
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![Cyclopentyl(phenyl)[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14331385.png)
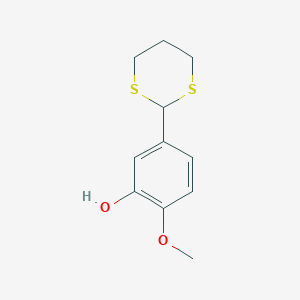
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
